molecular formula C7H7N3O4 B1610285 Methyl 2-amino-5-nitroisonicotinate CAS No. 28033-03-6

Methyl 2-amino-5-nitroisonicotinate

Cat. No.: B1610285
CAS No.: 28033-03-6
M. Wt: 197.15 g/mol
InChI Key: LYOFHNCZHGBIAM-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-nitroisonicotinate is an organic compound with the molecular formula C7H7N3O4. It is a derivative of isonicotinic acid and features both amino and nitro functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-nitroisonicotinate typically involves the nitration of methyl isonicotinate followed by the introduction of an amino group. One common method includes:

    Nitration: Methyl isonicotinate is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Amination: The nitro compound is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst, to convert the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-nitroisonicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted isonicotinates.

Scientific Research Applications

Methyl 2-amino-5-nitroisonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-nitroisonicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-nitroisonicotinate
  • Methyl 2-amino-6-nitroisonicotinate
  • Methyl 2-amino-3-nitroisonicotinate

Uniqueness

Methyl 2-amino-5-nitroisonicotinate is unique due to the specific positioning of the amino and nitro groups, which influences its reactivity and applications. The 5-position nitro group provides distinct chemical properties compared to other positional isomers.

Properties

IUPAC Name

methyl 2-amino-5-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-14-7(11)4-2-6(8)9-3-5(4)10(12)13/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOFHNCZHGBIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443704
Record name Methyl 2-amino-5-nitroisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28033-03-6
Record name Methyl 2-amino-5-nitroisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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